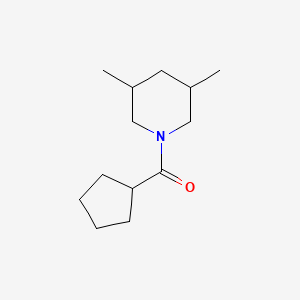
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its cyclopentyl group attached to a 3,5-dimethylpiperidin-1-yl moiety, which is further linked to a methanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone typically involves the reaction of cyclopentyl bromide with 3,5-dimethylpiperidine in the presence of a strong base such as potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This involves the use of automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone can be compared with other similar compounds such as Cyclopentyl-(2,6-dimethylpiperidin-1-yl)methanone and Cyclopentyl-(3,4-dimethylpiperidin-1-yl)methanone. These compounds differ in the position of the methyl groups on the piperidine ring, which can influence their chemical reactivity and biological activity. This compound is unique in its specific substitution pattern, which may confer distinct properties and applications.
Comparación Con Compuestos Similares
Cyclopentyl-(2,6-dimethylpiperidin-1-yl)methanone
Cyclopentyl-(3,4-dimethylpiperidin-1-yl)methanone
Cyclopentyl-(2,5-dimethylpiperidin-1-yl)methanone
This comprehensive overview provides a detailed understanding of Cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
574008-98-3 |
|---|---|
Fórmula molecular |
C13H23NO |
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
cyclopentyl-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-10-7-11(2)9-14(8-10)13(15)12-5-3-4-6-12/h10-12H,3-9H2,1-2H3 |
Clave InChI |
HLQTYIFQYLZFEB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C(=O)C2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















